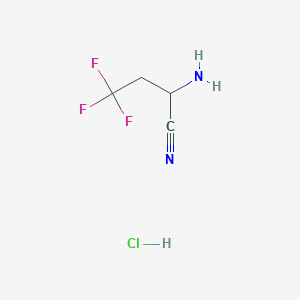
2-(1-Methylcyclobutoxy)acetic acid
Overview
Description
2-(1-Methylcyclobutoxy)acetic acid (2-MCA) is an organic compound that is used in a variety of scientific research applications. It is a cyclic ester of acetic acid and is known for its ability to form stable complexes with metal ions, which makes it an important tool in a variety of organic synthesis and analytical applications. 2-MCA has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Fermentation Process Enhancement
2-(1-Methylcyclobutoxy)acetic acid: can be utilized in the fermentation industry to improve the quality and functionality of acetic acid bacteria (AAB). These bacteria are essential for converting ethanol to acetic acid, which is a key process in vinegar production . The presence of this compound can aid in the selection of functional AAB strains that are tolerant to higher ethanol concentrations and capable of producing bioactive compounds with health benefits.
Antioxidant Activity
This compound may play a role in enhancing the antioxidant activity of certain products. In the context of vinegar production, for instance, the selected AAB strains that are developed in the presence of 2-(1-Methylcyclobutoxy)acetic acid could lead to vinegars with higher antioxidant properties, which are beneficial for health .
Antimicrobial Properties
The research suggests that 2-(1-Methylcyclobutoxy)acetic acid could be involved in the development of AAB strains with strong antibacterial activity against pathogens like Staphylococcus aureus . This application is significant for the food preservation industry, where controlling microbial growth is crucial.
Enzyme Inhibition
In medical research, 2-(1-Methylcyclobutoxy)acetic acid might be used to identify AAB strains with the ability to inhibit enzymes such as angiotensin-converting enzyme (ACE) and α-glucosidase . This has potential implications for the treatment of conditions like hypertension and diabetes.
Catalysis in Organic Synthesis
The compound can serve as a catalyst in organic synthesis reactions, such as the Mizoroki–Heck reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Antifungal Applications
2-(1-Methylcyclobutoxy)acetic acid: may be used in the synthesis of bases that, upon coordination with palladium, exhibit antifungal activity . This is particularly relevant for the development of new antifungal agents that can be used to treat infections caused by fungi like Candida albicans and Cryptococcus neoformans .
Mechanism of Action
Target of Action
It is known to belong to the class of carboxylic acids, which are often involved in various biological processes, including energy production and enzyme regulation.
Mode of Action
Biochemical Pathways
Carboxylic acids like this compound can be involved in various biochemical processes, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-Methylcyclobutoxy)acetic acid . For instance, pH and temperature can affect its stability and interaction with targets. Additionally, the presence of other substances in the environment may influence its efficacy through competitive or non-competitive inhibition .
properties
IUPAC Name |
2-(1-methylcyclobutyl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXWZSGUZVTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






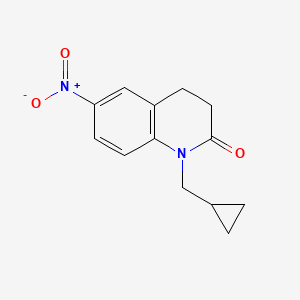

![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
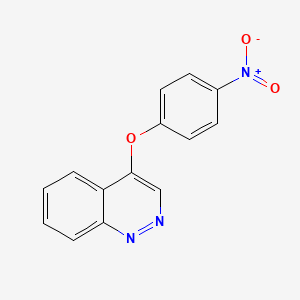
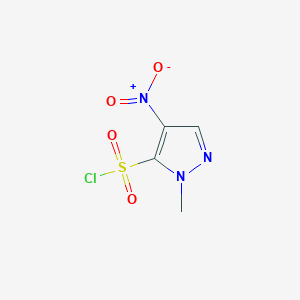
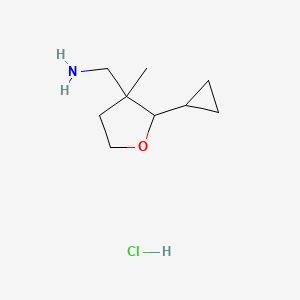
![[Amino(3-fluorophenyl)methylidene]amino 2-chloropropanoate](/img/structure/B1379327.png)
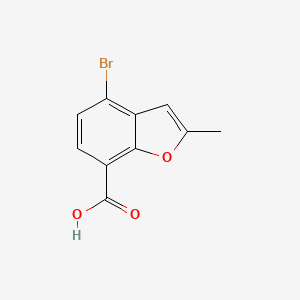
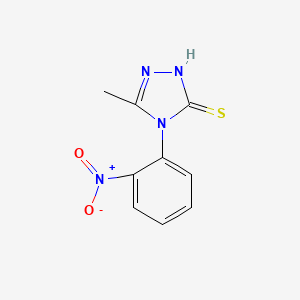
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
